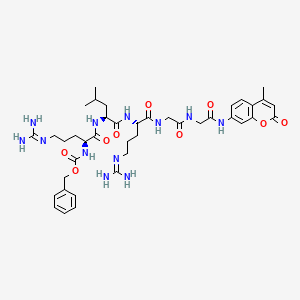

Z-Arg-Leu-Arg-Gly-Gly-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H56N12O9 |

|---|---|

Molecular Weight |

848.9 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46)/t28-,29-,30-/m0/s1 |

InChI Key |

BOVMHLIAYDDKAY-DTXPUJKBSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Use of Z-Arg-Leu-Arg-Gly-Gly-AMC in Deubiquitinase Activity Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) serves as a valuable tool for the study of deubiquitinase (DUB) enzymes, particularly those belonging to the Ubiquitin C-terminal Hydrolase (UCH) family and Isopeptidase T (USP5). This substrate mimics the C-terminal tail of ubiquitin, and its cleavage by a DUB results in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a readily detectable signal for enzyme activity. This technical guide provides an in-depth overview of the application of Z-RLRGG-AMC in DUB activity assays, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of DUB Activity

The efficiency of Z-RLRGG-AMC cleavage varies among different deubiquitinases. The following table summarizes the available kinetic parameters for several DUBs with this substrate.

| Deubiquitinase (DUB) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |

| Isopeptidase T (USP5) | - | - | 95 | [1] |

| ZUFSP | 50.4 | 4.9 | 9.7 x 10⁴ | [2] |

| Mug105 | 12.2 | 7.2 | 5.9 x 10⁵ | [2] |

Note: A direct comparison of k_cat_/K_m_ values for Isopeptidase T and UCH-L3 with Z-Leu-Arg-Gly-Gly-AMC revealed a 10,000-fold and >10,000,000-fold higher efficiency, respectively, with the full-length Ub-AMC substrate[3]. This highlights that while Z-RLRGG-AMC is a useful tool, for some DUBs, substrates incorporating the entire ubiquitin moiety may be more optimal.

Experimental Protocols

Deubiquitinase Kinetic Assay using Z-RLRGG-AMC

This protocol outlines the determination of Michaelis-Menten kinetic constants for a purified DUB.

Materials:

-

Purified deubiquitinase (DUB) of interest

-

This compound (Z-RLRGG-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

-

DMSO (for substrate stock solution)

-

384-well, low-volume, flat-bottom, black polystyrene plates

-

Fluorescence plate reader with excitation at ~345-360 nm and emission at ~445-460 nm[4][5]

Procedure:

-

Prepare a 10 mM stock solution of Z-RLRGG-AMC in DMSO. Store at -20°C, protected from light.

-

Prepare a serial dilution of the Z-RLRGG-AMC substrate in Assay Buffer. The final concentrations in the assay should typically range from 0.5 µM to 100 µM, bracketing the expected K_m_ value.

-

Prepare a working solution of the purified DUB in Assay Buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Add 25 µL of the DUB working solution to each well of the 384-well plate.

-

Equilibrate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding 25 µL of the diluted Z-RLRGG-AMC substrate to each well.

-

Immediately begin monitoring the increase in fluorescence in the plate reader. Collect data every 60 seconds for 30-60 minutes.

-

Determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot for each substrate concentration. Convert relative fluorescence units (RFU) per minute to moles of AMC released per minute using a standard curve generated with free AMC.

-

Plot the initial velocity (v₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

-

Calculate k_cat_ from the equation V_max_ = k_cat_ * [E], where [E] is the final enzyme concentration.

High-Throughput Screening (HTS) for DUB Inhibitors

This protocol provides a framework for screening a compound library for inhibitors of a specific DUB using Z-RLRGG-AMC.

Materials:

-

Purified DUB

-

Z-RLRGG-AMC

-

Assay Buffer (as above)

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., a known DUB inhibitor)

-

384-well plates

-

Automated liquid handling systems

-

Fluorescence plate reader

Procedure:

-

Prepare reagents:

-

DUB working solution in Assay Buffer. The concentration should be optimized to provide a robust signal-to-background ratio.

-

Z-RLRGG-AMC substrate solution in Assay Buffer. The concentration should be at or near the K_m_ value for the DUB to ensure sensitivity to competitive inhibitors.

-

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of the 384-well assay plates. Also, include wells with DMSO only (negative control) and a positive control inhibitor.

-

Add DUB: Dispense the DUB working solution into all wells of the assay plates.

-

Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow for the compounds to interact with the enzyme.

-

Initiate Reaction: Add the Z-RLRGG-AMC substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plates at the optimal reaction temperature for a fixed period (e.g., 30-60 minutes).

-

Read Fluorescence: Measure the fluorescence intensity in each well using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the DMSO controls.

-

Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

-

Confirm hits through dose-response experiments to determine their IC₅₀ values.

-

Mandatory Visualizations

Signaling Pathways

Deubiquitinases that are known to cleave Z-RLRGG-AMC, such as USP5 and UCH-L1, are involved in critical cellular signaling pathways.

In the canonical Wnt signaling pathway, USP5 acts as a positive regulator by deubiquitinating and stabilizing β-catenin.[6] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for ubiquitination by E3 ligases such as β-TrCP, and subsequent proteasomal degradation.[7] Wnt ligand binding to its receptor inhibits the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression, including c-Myc and Cyclin D1.[8][9] USP5 counteracts the degradation of β-catenin, thereby enhancing Wnt signaling.[6]

UCH-L1 has been shown to promote the phosphorylation and activation of AKT, a key kinase in the PI3K/AKT signaling pathway that regulates cell survival and proliferation.[10][11] Activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K and subsequent phosphorylation of AKT.[12] The E3 ligase TRAF6 can mediate the K63-linked ubiquitination of AKT, which is a non-degradative signal that promotes its activation.[13] UCH-L1's role appears to be in promoting AKT phosphorylation, thereby positively regulating this pro-survival pathway.[10]

Experimental Workflows

The following diagrams illustrate typical workflows for experiments utilizing Z-RLRGG-AMC.

This workflow outlines the key steps for performing a kinetic analysis of a deubiquitinase using the Z-RLRGG-AMC substrate.

This diagram illustrates a typical high-throughput screening workflow to identify small molecule inhibitors of a deubiquitinase using the Z-RLRGG-AMC substrate.

Conclusion

This compound is a valuable and convenient fluorogenic substrate for monitoring the activity of certain deubiquitinases, particularly those of the UCH family and USP5. Its use in both detailed kinetic studies and high-throughput screening campaigns can significantly contribute to the characterization of DUB function and the discovery of novel inhibitors. Researchers should, however, consider the potential for higher catalytic efficiencies with full-length ubiquitin-based substrates for some DUBs and select the most appropriate tool for their specific research question.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ubpbio.com [ubpbio.com]

- 6. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Wnt Signaling through Ubiquitination and Deubiquitination in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 10. UCHL1 promotes invasion of breast cancer cells through activating Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UCHL1 Promoted Polarization of M1 Macrophages by Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interfering with the Ubiquitin-Mediated Regulation of Akt as a Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Akt signaling activation by ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Z-Arg-Leu-Arg-Gly-Gly-AMC in Deubiquitinase (DUB) Assays

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC), a key fluorogenic substrate used in the study of deubiquitinating enzymes (DUBs). We will explore its mechanism of action, applications, and provide detailed experimental protocols and quantitative data to facilitate its effective use in research and drug discovery.

Introduction to Z-RLRGG-AMC

Z-RLRGG-AMC is a synthetic peptide substrate designed to mimic the C-terminal sequence of ubiquitin (-Arg-Leu-Arg-Gly-Gly). The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), via an amide bond. This substrate is particularly useful for assaying the activity of certain DUBs, primarily ubiquitin C-terminal hydrolases (UCHs) and isopeptidase T (USP5).[1][2][3][4]

The fundamental principle of the assay is based on the enzymatic cleavage of the amide bond between the terminal glycine residue of the peptide and the AMC group. In its conjugated form, the fluorescence of AMC is quenched. Upon hydrolysis by a DUB, the released AMC fluoresces brightly, providing a direct and continuous measure of enzyme activity.[5][6][7] This method is highly amenable to high-throughput screening (HTS) for DUB inhibitors and for conducting precise mechanistic studies.[1][3][4]

Mechanism of Action and Assay Principle

The activity of a DUB enzyme on the Z-RLRGG-AMC substrate results in the liberation of the AMC fluorophore. The increase in fluorescence intensity over time is directly proportional to the rate of substrate hydrolysis and, therefore, to the DUB's enzymatic activity.

Caption: Workflow of a DUB assay using Z-RLRGG-AMC.

Quantitative Data and Kinetic Parameters

Z-RLRGG-AMC has been characterized as a substrate for several DUBs. The kinetic parameters provide a quantitative measure of the enzyme's efficiency in processing the substrate.

| Enzyme | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Source |

| Isopeptidase T (USP5) | - | - | 95 | [1][3][4] |

| ZUFSP | 50.4 | 4.9 | 97,222 | [8] |

| Mug105 | 12.2 | 7.2 | 590,164 | [8] |

Note: The kcat/KM for ZUFSP and Mug105 was calculated from the provided KM and kcat values.

Experimental Protocols

Below is a detailed protocol for a standard DUB activity assay using Z-RLRGG-AMC in a 96-well plate format, suitable for inhibitor screening or kinetic analysis.

Caption: Standard experimental workflow for a DUB assay.

A. Reagents and Materials

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.

-

DUB Enzyme: Purified recombinant DUB of interest, diluted in assay buffer to the desired concentration (e.g., 2X final concentration).

-

Substrate: Z-RLRGG-AMC, dissolved in DMSO to create a stock solution (e.g., 10 mM), then diluted in assay buffer. Recommended starting concentrations range from 20-100 µM.[2]

-

Inhibitor (optional): Compound of interest dissolved in DMSO.

-

Plate: Black, flat-bottom 96-well or 384-well plate.

-

Plate Reader: Capable of fluorescence measurement with excitation at ~345-380 nm and emission at ~445-460 nm.[2][9]

B. Assay Procedure

-

Prepare Working Solutions:

-

Prepare a 2X enzyme solution in assay buffer.

-

Prepare a 2X substrate solution in assay buffer.

-

If testing inhibitors, prepare 2X inhibitor solutions in assay buffer containing the 2X enzyme concentration.

-

-

Plate Setup (100 µL final volume):

-

Enzyme Activity Wells: Add 50 µL of 2X enzyme solution.

-

Inhibitor Wells: Add 50 µL of the 2X enzyme/inhibitor solution.

-

No Enzyme Control (Blank): Add 50 µL of assay buffer.

-

-

Pre-incubation:

-

Initiate the Reaction:

-

Add 50 µL of the 2X substrate solution to all wells to start the reaction. Mix gently.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a pre-warmed fluorescence plate reader.

-

Measure the fluorescence intensity kinetically (e.g., one reading every minute for 30-60 minutes). Excitation: ~350 nm, Emission: ~450 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "No Enzyme Control" wells.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Context: The Role of DUBs in Cellular Signaling

Deubiquitinating enzymes are critical regulators of the ubiquitin system, a major pathway for post-translational modification that controls nearly all aspects of cell biology. Ubiquitination involves the attachment of ubiquitin to target proteins, a process mediated by E1, E2, and E3 enzymes. This modification can signal for protein degradation, alter protein localization, or modulate enzymatic activity. DUBs reverse this process by removing ubiquitin, thereby regulating protein stability and function.[10][11][12] Assays using substrates like Z-RLRGG-AMC are vital for dissecting the function of these enzymes and for developing therapeutics that target them.

Caption: The Ubiquitination-Deubiquitination Cycle.

Advantages and Limitations

While Z-RLRGG-AMC is a valuable tool, it is essential to understand its limitations compared to other available substrates, such as full-length ubiquitin conjugated to a fluorophore (e.g., Ub-AMC).

| Feature | Z-RLRGG-AMC | Ub-AMC (Full-length Ubiquitin Substrate) |

| Specificity | Lower. Primarily for UCH family DUBs. May not be processed by DUBs requiring the full ubiquitin structure for recognition.[8][13] | Higher. The full ubiquitin moiety allows for recognition by a broader range of DUBs.[7] |

| Sensitivity | Can be lower. Some DUBs show poor activity, requiring high enzyme concentrations for a robust signal.[9][13] | Generally higher. More efficient processing by many DUBs leads to better signal-to-background ratios.[13] |

| Cost & Synthesis | Generally less expensive and simpler to synthesize. | More complex and costly to produce. |

| Applications | Good for HTS of UCH-targeted libraries and for studying enzymes known to process small peptide substrates.[1][3] | Preferred for profiling DUB selectivity, studying DUBs with unknown substrate preferences, and for higher sensitivity assays.[7] |

References

- 1. avantorsciences.com [avantorsciences.com]

- 2. ubpbio.com [ubpbio.com]

- 3. shop.bachem.com [shop.bachem.com]

- 4. [Bachem 한국공식대리점] Z-RLRGG-AMC [usbio.co.kr]

- 5. researchgate.net [researchgate.net]

- 6. lifesensors.com [lifesensors.com]

- 7. Development of a DUB-selective fluorogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Linear Ubiquitination in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Linear Ubiquitination in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The role of ubiquitination in spinal and bulbar muscular atrophy [frontiersin.org]

- 13. ubiqbio.com [ubiqbio.com]

chemical properties of Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biochemical properties of Z-Arg-Leu-Arg-Gly-Gly-AMC, a fluorogenic peptide substrate. It includes detailed experimental protocols and visual representations of its mechanism of action and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a synthetic pentapeptide substrate used to assay the activity of various deubiquitinating enzymes (DUBs). The peptide sequence, Arginine-Leucine-Arginine-Glycine-Glycine, is derived from the C-terminal sequence of ubiquitin. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the C-terminal glycine and the AMC moiety results in a quantifiable increase in fluorescence, providing a sensitive measure of enzyme activity.

| Property | Value |

| IUPAC Name | benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate[] |

| Sequence | {Z}-Arg-Leu-Arg-Gly-Gly-{AMC}[2] |

| CAS Number | 167698-69-3[2][3] |

| Molecular Formula | C₄₀H₅₆N₁₂O₉[2][3] |

| Molecular Weight | 848.95 g/mol [2] |

| Appearance | Solid lyophilized powder[4] |

| Purity | ≥95% |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) and 10% acetic acid.[][2][4] Sparingly soluble in some aqueous buffers. |

| Storage and Stability | Store powder at -20°C, protected from light.[][4] Stock solutions in DMSO can be stored at -20°C or -80°C for up to 1-6 months.[5][6] Avoid repeated freeze-thaw cycles.[4][5] |

Biochemical Properties and Applications

This compound is a key reagent for studying the kinetics and inhibition of specific proteases, particularly those involved in the ubiquitin pathway and viral replication.

Target Enzymes

This substrate is primarily recognized and cleaved by:

-

Ubiquitin C-terminal Hydrolases (UCHs) : A family of deubiquitinating enzymes.[4][7][8]

-

Isopeptidase T (USP5) : A specific deubiquitinating enzyme.[7][8][9]

-

Papain-Like Protease (PLpro) : Found in coronaviruses such as SARS-CoV and MERS-CoV, this enzyme has deubiquitinating activity.[5][6][10][11]

Kinetic Parameters

Kinetic values are enzyme and condition-dependent. For Isopeptidase T, a representative kinetic parameter has been reported.

| Enzyme | Parameter | Value |

| Isopeptidase T | kcat/Km | 95 M⁻¹s⁻¹[7][12] |

Fluorometric Properties

The utility of this compound lies in the fluorogenic nature of the AMC leaving group.

| Parameter | Wavelength (nm) | Notes |

| Excitation Maximum (Ex) | ~340 - 360 nm[8][9] | Optimal wavelength may vary slightly depending on instrument and buffer conditions. |

| Emission Maximum (Em) | ~440 - 460 nm[8][9] | Corresponds to the fluorescence of the released, free AMC molecule. |

Experimental Protocols

The following provides a generalized protocol for a continuous kinetic assay using this compound. Optimization is recommended for specific enzymes and experimental conditions.

Materials and Reagents

-

This compound

-

DMSO (anhydrous)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1 mg/mL BSA, 2 mM DTT, 0.01% Triton X-100)[5]

-

Purified enzyme of interest

-

Microplate reader with fluorescence detection capabilities

-

384-well or 96-well black assay plates

Stock Solution Preparation

-

Prepare a 1 mM stock solution of this compound by dissolving it in DMSO.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[5]

Assay Procedure

-

Prepare Working Solutions : Dilute the enzyme and the substrate stock solution to desired concentrations in cold assay buffer immediately before use. A typical starting substrate concentration is between 20-100 µM.[4][8]

-

Set up Reaction : In a microplate well, add the assay buffer and the enzyme solution. For inhibitor screening, add the inhibitor at this stage and pre-incubate with the enzyme.

-

Initiate Reaction : Add the substrate working solution to the wells to initiate the enzymatic reaction. The final reaction volume may vary (e.g., 50 µL).[5]

-

Measure Fluorescence : Immediately place the plate in a pre-warmed microplate reader. Monitor the increase in fluorescence intensity over time (e.g., readings every 1-3 minutes) at Ex/Em wavelengths of ~340/450 nm.[5]

-

Data Analysis : Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. This rate is proportional to the enzyme's activity.

Visualized Workflows and Pathways

Enzymatic Cleavage Mechanism

The fundamental principle of the assay is the enzymatic hydrolysis of the peptide-AMC bond, which liberates the highly fluorescent AMC molecule.

Caption: Enzymatic cleavage of Z-RLRGG-AMC substrate.

General Experimental Workflow

This diagram outlines the typical steps for performing an enzyme inhibition assay using the fluorogenic substrate.

Caption: Workflow for a protease inhibition assay.

Role of Deubiquitinating Enzymes (DUBs)

This compound is used to study DUBs, which play a critical role in the Ubiquitin-Proteasome System (UPS). DUBs reverse the process of ubiquitination, rescuing proteins from degradation and recycling ubiquitin.

Caption: Simplified role of DUBs in protein regulation.

References

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Bachem AG [bioscience.co.uk]

- 4. adipogen.com [adipogen.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. ubpbio.com [ubpbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

Z-Arg-Leu-Arg-Gly-Gly-AMC: A Fluorogenic Probe for Deubiquitinating Enzymes and Viral Proteases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Leu-Arg-Gly-Gly-AMC is a synthetic fluorogenic substrate extensively utilized in biochemical assays to probe the activity of specific proteases, primarily deubiquitinating enzymes (DUBs) and certain viral proteases. Its design, based on the C-terminal sequence of ubiquitin, allows for sensitive and continuous monitoring of enzymatic activity. This guide provides a comprehensive overview of the core principles of this compound fluorescence, detailed experimental protocols, and the context of its target enzymes in relevant signaling pathways.

Core Principle: Mechanism of Fluorescence

The fluorogenic nature of this compound lies in the quenching of the 7-amino-4-methylcoumarin (AMC) fluorophore when it is part of the larger peptide structure. The peptide sequence, Arg-Leu-Arg-Gly-Gly, mimics the C-terminus of ubiquitin, a primary recognition site for many DUBs.[1][2] Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the AMC moiety, the highly fluorescent AMC is released. This release results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine the rate of the enzymatic reaction. The excitation and emission maxima for free AMC are in the range of 340-380 nm and 440-460 nm, respectively.[1][2][3]

Target Enzymes and Their Significance

This compound is a valuable tool for studying a range of enzymes critical in cellular homeostasis and disease.

1. Deubiquitinating Enzymes (DUBs): This large family of proteases plays a crucial role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their degradation, localization, and activity.[4]

-

Ubiquitin C-terminal Hydrolases (UCHs): This subfamily of DUBs, including the well-studied UCH-L1, is primarily responsible for processing ubiquitin precursors and recycling ubiquitin from small adducts.[5] Dysregulation of UCH-L1 has been implicated in neurodegenerative diseases like Parkinson's and Alzheimer's, as well as in cancer.[6][7]

-

Ubiquitin-Specific Proteases (USPs): This is the largest subfamily of DUBs, with diverse substrate specificities and cellular functions. Isopeptidase T (USP5) is a key member that specifically disassembles unanchored polyubiquitin chains, maintaining the cellular pool of free ubiquitin.[8] USP5 has emerged as a target in cancer research due to its role in stabilizing oncoproteins.[9][10]

2. Viral Proteases: Certain viral proteases have evolved to recognize and cleave ubiquitin and ubiquitin-like modifiers to evade the host immune response.

-

SARS-CoV Papain-Like Protease (PLpro): This essential enzyme from the SARS-CoV and SARS-CoV-2 viruses performs two critical functions. Firstly, it cleaves the viral polyprotein to generate functional viral proteins required for replication.[11][12] Secondly, it acts as a DUB, removing ubiquitin and ISG15 (an interferon-stimulated gene product) from host proteins, thereby dampening the host's innate immune response.[13][14][15] This dual function makes PLpro an attractive target for antiviral drug development.

Data Presentation: Quantitative Analysis

The following tables summarize the key optical properties and kinetic parameters of this compound with some of its target enzymes.

Table 1: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum (Ex) | 340 - 380 | [1][3] |

| Emission Maximum (Em) | 440 - 460 | [1][3] |

Table 2: Kinetic Parameters for Enzymatic Cleavage of this compound

| Enzyme | Km (µM) | Vmax (RFU/sec) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Isopeptidase T (USP5) | - | - | 95 | [2][16] |

| SARS-CoV PLpro | - | - | 141 | [17] |

| MERS-CoV PLpro | - | - | 1.4 | [17] |

| SARS-CoV-2 PLpro | 203 | 9661 | - | [18] |

| ZUFSP | 50.4 | - | 97,222 | [19] |

| Mug105 | 12.2 | - | 590,164 | [19] |

Note: Vmax values are instrument-dependent and are reported here as Relative Fluorescence Units per second (RFU/sec). kcat/Km values for ZUFSP and Mug105 were calculated from the reported kcat and Km.

Experimental Protocols

Below are detailed methodologies for performing enzymatic assays using this compound.

Protocol 1: General Deubiquitinating Enzyme (DUB) Activity Assay

This protocol is adapted from a general method for assaying DUBs and can be optimized for specific enzymes like USP5 and UCH-L1.[20]

Materials:

-

Purified DUB enzyme (e.g., recombinant human USP5 or UCH-L1)

-

This compound substrate

-

DUB Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT

-

DMSO for substrate and inhibitor solubilization

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in DUB Assay Buffer to a 2X working concentration (e.g., 20 µM for a final concentration of 10 µM).

-

Enzyme Preparation: Prepare a 2X working solution of the DUB enzyme in DUB Assay Buffer. The optimal concentration should be determined empirically by titration but can start in the nanomolar range.

-

Assay Reaction:

-

Add 50 µL of the 2X enzyme solution to the wells of the microplate.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor (typically in DMSO, with the final DMSO concentration kept below 1%) for 15-30 minutes at room temperature.

-

To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

-

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.

-

Data Analysis: Monitor the increase in fluorescence over time (kinetic read). The initial velocity of the reaction (rate of fluorescence increase) is proportional to the enzyme activity. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control.

Protocol 2: SARS-CoV-2 PLpro Inhibition Assay

This protocol is based on a published method for screening SARS-CoV-2 PLpro inhibitors.[1]

Materials:

-

Recombinant SARS-CoV-2 PLpro

-

This compound substrate

-

PLpro Assay Buffer: 50 mM HEPES (pH 7.4), 0.1 mg/mL BSA, 0.01% Triton X-100, 2 mM DTT

-

DMSO for substrate and inhibitor solubilization

-

Black, flat-bottom 384-well microplate

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Preparation:

-

In a 384-well plate, add the test compounds at the desired concentrations.

-

Add 25 µL of SARS-CoV-2 PLpro (e.g., 100 nM final concentration) in PLpro Assay Buffer to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Substrate Preparation: Prepare a 2X working solution of this compound (e.g., 100 µM for a final concentration of 50 µM) in PLpro Assay Buffer.

-

Reaction Initiation and Measurement:

-

Add 25 µL of the 2X substrate solution to each well to start the reaction.

-

Immediately measure the fluorescence intensity (Ex: 340 nm, Em: 450 nm) every 3 minutes for a total of 10-15 minutes at 37°C.

-

-

Data Analysis: Determine the reaction rate from the linear portion of the fluorescence versus time plot. Calculate the IC50 values for the inhibitors by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Ubiquitin-Proteasome System.

Caption: Dual Functions of SARS-CoV-2 PLpro.

Caption: General Experimental Workflow.

Conclusion

This compound is a versatile and sensitive tool for the study of deubiquitinating enzymes and viral proteases. Its utility in high-throughput screening and mechanistic studies makes it an invaluable asset for drug discovery efforts targeting diseases such as cancer, neurodegenerative disorders, and viral infections. A thorough understanding of its properties, coupled with optimized experimental protocols, will enable researchers to effectively harness its potential in advancing our knowledge of these critical enzyme families.

References

- 1. glpbio.com [glpbio.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. ubpbio.com [ubpbio.com]

- 4. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin C-terminal hydrolase L1 (UCH-L1): structure, distribution and roles in brain function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin carboxy-terminal hydrolase L1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Development of a DUB-selective fluorogenic substrate - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02226K [pubs.rsc.org]

- 9. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USP5 promotes tumorigenesis by activating Hedgehog/Gli1 signaling pathway in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ubiquitin variants potently inhibit SARS-CoV-2 PLpro and viral replication via a novel site distal to the protease active site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Papain-like protease of SARS-CoV-2 inhibits RLR signaling in a deubiquitination-dependent and deubiquitination-independent manner [frontiersin.org]

- 13. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Structural Basis for the Ubiquitin-Linkage Specificity and deISGylating Activity of SARS-CoV Papain-Like Protease | PLOS Pathogens [journals.plos.org]

- 16. Bachem this compound, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SARS-CoV-2 proteases Mpro and PLpro: Design of inhibitors with predicted high potency and low mammalian toxicity using artificial neural networks, ligand-protein docking, molecular dynamics simulations, and ADMET calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Z-Arg-Leu-Arg-Gly-Gly-AMC Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Z-Arg-Leu-Arg-Gly-Gly-AMC assay is a fluorometric method used to measure the activity of certain proteases, particularly deubiquitinating enzymes (DUBs). The substrate, this compound (Z-RLRGG-AMC), is a synthetic peptide corresponding to the C-terminal sequence of ubiquitin, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[1] When the peptide bond between the glycine residue and AMC is cleaved by an active enzyme, the free AMC molecule fluoresces, and the increase in fluorescence intensity can be measured over time to determine enzymatic activity.[1] This assay is widely used for studying enzymes such as the papain-like protease (PLpro) of SARS-CoV and other ubiquitin C-terminal hydrolases (UCHs) and isopeptidase T (USP5).[2][3][4]

Principle of the Assay

The core of this assay lies in the enzymatic hydrolysis of the Z-RLRGG-AMC substrate. The "Z" represents a benzyloxycarbonyl group, which acts as a protecting group for the N-terminus of the peptide.[1] In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage, the highly fluorescent AMC is released. The rate of this release, measured by monitoring the increase in fluorescence, is directly proportional to the enzyme's activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 340-345 nm and an emission wavelength of 445-450 nm.[1][2]

Experimental Workflow

Caption: Experimental workflow for the this compound assay.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Substrate (Z-RLRGG-AMC) | ||

| Stock Solution Concentration | 1 mM | Dissolved in DMSO.[1] |

| Storage of Stock Solution | -20°C or -80°C, protected from light.[1][5] | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| Working Concentration | 20 - 100 µM | A final concentration of 50 µM is commonly used.[1][2] |

| Enzyme | ||

| Enzyme Concentration | Varies (e.g., 100 nM for PLpro) | Optimal concentration should be determined empirically.[1] |

| Assay Conditions | ||

| Assay Buffer Example | 50 mM HEPES (pH 7.4), 0.01% Triton X-100, 0.1 mg/mL BSA, 2 mM DTT | Buffer components may need optimization for the specific enzyme.[1] |

| Final Reaction Volume | 50 µL (for 384-well plate) | Can be adapted for other plate formats (e.g., 96-well).[1] |

| Instrumentation | ||

| Excitation Wavelength | 340 - 345 nm | [1][2] |

| Emission Wavelength | 445 - 450 nm | [1][2] |

| Readout Mode | Kinetic | Fluorescence is monitored over time (e.g., every 3 minutes).[1] |

Detailed Experimental Protocol

Materials:

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Enzyme of interest (e.g., SARS-CoV PLpro)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.4, 0.01% (v/v) Triton X-100, 0.1 mg/mL BSA, 2 mM DTT)

-

384-well black, flat-bottom plates

-

Fluorescence microplate reader

Protocol:

1. Reagent Preparation: a. Z-RLRGG-AMC Stock Solution (1 mM): Dissolve the Z-RLRGG-AMC powder in DMSO to a final concentration of 1 mM.[1] Aliquot the stock solution into smaller volumes and store at -20°C or -80°C, protected from light.[1][5] Avoid repeated freeze-thaw cycles.[1] b. Z-RLRGG-AMC Working Solution: On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration in Assay Buffer. For a final assay concentration of 50 µM in a 50 µL reaction volume where 5 µL of substrate is added, prepare a 500 µM working solution.[1] The working solution should be prepared fresh.[1] c. Enzyme Working Solution: Prepare a dilution of the enzyme in cold Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined experimentally to ensure the reaction rate is linear over the measurement period. d. Assay Buffer: Prepare the Assay Buffer and keep it on ice.

2. Assay Procedure: a. Set up the reaction in a 384-well plate with a final reaction volume of 50 µL per well.[1] b. Add the components in the following order: i. Assay Buffer ii. Enzyme working solution (or buffer for no-enzyme controls) iii. For inhibitor screening, add the inhibitor and pre-incubate with the enzyme before adding the substrate. c. Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes. d. Initiate the enzymatic reaction by adding 5 µL of the Z-RLRGG-AMC working solution to each well to achieve the final desired concentration (e.g., 50 µM).[1] e. Immediately place the plate in a pre-warmed fluorescence microplate reader.

3. Data Acquisition: a. Measure the fluorescence intensity kinetically. Set the excitation wavelength to 340 nm and the emission wavelength to 450 nm.[1] b. Record the fluorescence signal at regular intervals (e.g., every 3 minutes) for a duration that allows for the determination of the initial linear rate of the reaction.[1]

4. Data Analysis: a. For each well, plot the relative fluorescence units (RFU) against time (in minutes). b. Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve. c. Enzyme activity can be expressed as the change in RFU per minute. d. To quantify the amount of cleaved substrate, a standard curve can be generated using known concentrations of free AMC.

Signaling Pathway Diagram

Caption: Cleavage of Z-RLRGG-AMC by a deubiquitinating enzyme.

References

Application Notes and Protocols for Z-Arg-Leu-Arg-Gly-Gly-AMC in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Leu-Arg-Gly-Gly-AMC is a fluorogenic peptide substrate widely utilized in biochemical assays to measure the enzymatic activity of various proteases. Its core peptide sequence, Arg-Leu-Arg-Gly-Gly, mimics the C-terminal sequence of ubiquitin, making it a valuable tool for studying enzymes involved in the ubiquitin-proteasome system and viral proteases that recognize similar motifs. When cleaved by a target protease, the fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence intensity. This document provides detailed application notes and protocols for the in vitro use of this compound with a focus on deubiquitinating enzymes (DUBs) and the SARS-CoV-2 papain-like protease (PLpro).

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄₀H₅₆N₁₂O₉ |

| Molecular Weight | 848.96 g/mol |

| Excitation Wavelength | 340-360 nm[1][2] |

| Emission Wavelength | 440-460 nm[1][2][3][4] |

| Solubility | Soluble in DMSO |

| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.[5][6] |

Applications

This compound is a versatile substrate for monitoring the activity of several classes of proteases:

-

Deubiquitinating Enzymes (DUBs): This substrate is particularly useful for assaying the activity of ubiquitin C-terminal hydrolases (UCHs) and some ubiquitin-specific proteases (USPs), such as isopeptidase T (USP5).[5][7] The Arg-Leu-Arg-Gly-Gly sequence mimics the C-terminus of ubiquitin, allowing for the specific assessment of DUB activity.

-

SARS-CoV-2 Papain-like Protease (PLpro): The SARS-CoV-2 PLpro recognizes and cleaves the LXGG motif, making this compound an excellent substrate for studying its enzymatic activity and for screening potential inhibitors.[6][8]

-

Proteasome Activity: While less common than other specific fluorogenic substrates, this compound has been mentioned in the context of assessing general proteasome activity. However, for detailed characterization of the distinct catalytic activities of the proteasome (chymotrypsin-like, trypsin-like, and caspase-like), other more specific substrates are generally preferred.

Signaling Pathways and Experimental Workflows

Ubiquitin-Proteasome System and Deubiquitinating Enzymes

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. Deubiquitinating enzymes (DUBs) play a crucial role in this pathway by removing ubiquitin from target proteins, thereby regulating their degradation and signaling functions.

SARS-CoV-2 PLpro in Viral Replication and Immune Evasion

SARS-CoV-2 PLpro is a multifunctional enzyme essential for viral replication and for evading the host's innate immune response. It cleaves the viral polyprotein and also removes ubiquitin and ISG15 modifications from host proteins.

References

- 1. reframeDB [reframedb.org]

- 2. journals.asm.org [journals.asm.org]

- 3. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ubpbio.com [ubpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Progress and challenges in targeting the SARS-CoV-2 papain-like protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Z-Arg-Leu-Arg-Gly-Gly-AMC in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Leu-Arg-Gly-Gly-AMC is a fluorogenic peptide substrate widely utilized in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of specific deubiquitinating enzymes (DUBs) and viral proteases. The peptide sequence Arg-Leu-Arg-Gly-Gly is derived from the C-terminus of ubiquitin and interferon-stimulated gene 15 (ISG15), making it a substrate for enzymes that recognize this motif. Cleavage of the amide bond between the glycine residue and the 7-amino-4-methylcoumarin (AMC) group by a target enzyme results in the release of the highly fluorescent AMC molecule. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, providing a sensitive and continuous method for monitoring enzyme kinetics and inhibition.

This document provides detailed application notes and protocols for the use of this compound in HTS assays targeting key enzymes such as SARS-CoV-2 Papain-like Protease (PLpro), Isopeptidase T (USP5), and Ubiquitin C-terminal Hydrolase L1 (UCH-L1).

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the this compound substrate. In its intact form, the AMC fluorophore is quenched. Upon enzymatic cleavage, the free AMC fluoresces, and the rate of its release can be monitored over time using a fluorescence plate reader. This allows for the determination of enzyme activity and the potency of potential inhibitors.

Physicochemical Properties and Spectral Data

| Property | Value |

| Molecular Formula | C₄₀H₅₆N₁₂O₉ |

| Molecular Weight | 848.95 g/mol |

| Excitation Wavelength | 340-360 nm |

| Emission Wavelength | 440-460 nm |

| Solubility | Soluble in DMSO (up to 20 mM)[1] |

| Storage | Store at -20°C as a solid or in DMSO aliquots. Avoid repeated freeze-thaw cycles.[1] |

Target Enzymes and Their Significance

This compound is a substrate for several important enzymes, making it a versatile tool for drug discovery in various therapeutic areas.

-

SARS-CoV-2 Papain-like Protease (PLpro): A critical enzyme for viral replication and an antagonist of the host's innate immune response.[2][3][4] PLpro is responsible for cleaving the viral polyprotein and also exhibits deubiquitinating and deISGylating activities, which interfere with host antiviral pathways.[2][5] Inhibition of PLpro is a promising strategy for the development of antiviral therapeutics for COVID-19.

-

Isopeptidase T (USP5): A deubiquitinating enzyme that plays a crucial role in maintaining the cellular pool of free ubiquitin by disassembling unanchored polyubiquitin chains.[6] Dysregulation of USP5 has been implicated in various diseases, including cancer, by affecting key signaling pathways such as p53, Wnt/β-catenin, and NF-κB.[6][7][8]

-

Ubiquitin C-terminal Hydrolases (UCHs), including UCH-L1: This family of DUBs is involved in the processing of ubiquitin precursors and the removal of small adducts from the C-terminus of ubiquitin. UCH-L1 is highly expressed in neurons and its dysregulation is associated with neurodegenerative diseases and cancer.[9] It has been shown to influence signaling pathways such as PI3K/Akt and β-catenin.[9][10]

Signaling Pathway Diagrams

Experimental Protocols

General Considerations for HTS

-

Reagent Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-20 mM). Store in aliquots at -20°C to avoid freeze-thaw cycles.[1]

-

Recombinant enzymes should be of high purity and stored in appropriate buffers at -80°C. Thaw on ice before use and keep on ice throughout the experiment.

-

Test compounds are typically dissolved in DMSO to create stock solutions for screening.

-

-

Assay Plate Format: 384-well, low-volume, non-binding black plates are recommended to minimize reagent usage and reduce non-specific binding.

-

Controls:

-

Negative Control (0% inhibition): Enzyme + Substrate + DMSO (vehicle).

-

Positive Control (100% inhibition): Substrate + DMSO (no enzyme). Alternatively, a known potent inhibitor can be used.

-

Compound Interference Control: Test compound + Substrate (no enzyme) to identify fluorescent compounds.

-

-

Data Analysis: The rate of the reaction is determined by the linear increase in fluorescence over time. Inhibition is calculated as a percentage relative to the negative and positive controls. IC₅₀ values are determined by fitting the dose-response data to a suitable sigmoidal model.

Protocol 1: HTS for SARS-CoV-2 PLpro Inhibitors

This protocol is adapted from established high-throughput screening assays for SARS-CoV-2 PLpro.

1. Reagents and Buffers:

-

Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100. Prepare fresh on the day of the experiment.

-

SARS-CoV-2 PLpro: Recombinant, purified enzyme.

-

This compound: Fluorogenic substrate.

-

Test Compounds: Library of small molecules dissolved in DMSO.

-

Known Inhibitor (Optional Control): e.g., GRL0617.

2. Assay Procedure (384-well plate format):

-

Compound Dispensing: Add test compounds to the assay plate. For a 50 µL final volume, 100 nL of a compound stock solution is typically added for a final screening concentration of 20 µM.

-

Enzyme Addition: Add 25 µL of SARS-CoV-2 PLpro solution (e.g., 100 nM, for a final concentration of 50 nM) in assay buffer to each well containing the test compounds.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow for compound binding to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 25 µL of this compound solution (e.g., 200 µM, for a final concentration of 100 µM) in assay buffer to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically every 2 minutes for 10-30 minutes at 37°C using a microplate reader.

3. Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - [(Ratecompound - Rateno enzyme) / (RateDMSO - Rateno enzyme)])

-

For hit compounds, perform dose-response experiments to determine the IC₅₀ value.

Protocol 2: HTS for USP5 Inhibitors (General Protocol)

This protocol provides a starting point for developing a high-throughput screen for USP5 inhibitors. Optimization of enzyme and substrate concentrations may be required.

1. Reagents and Buffers:

-

Assay Buffer: A common starting point is 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, and 0.01% Tween-20.

-

USP5: Recombinant, purified enzyme.

-

This compound: Fluorogenic substrate.

-

Test Compounds: Library of small molecules dissolved in DMSO.

-

Known Inhibitor (Optional Control): e.g., a ubiquitin aldehyde derivative.

2. Assay Procedure (384-well plate format):

-

Compound Dispensing: Add test compounds to the assay plate.

-

Enzyme Addition: Add USP5 solution in assay buffer to each well. A final concentration in the low nanomolar range is a good starting point.

-

Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes.

-

Substrate Addition: Initiate the reaction by adding this compound solution in assay buffer. The recommended final concentration is between 20-100 µM.[11][12]

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) kinetically for 30-60 minutes at the chosen temperature.

3. Data Analysis:

-

Follow the same data analysis procedure as described for the SARS-CoV-2 PLpro assay.

Protocol 3: HTS for UCH-L1 Inhibitors (General Protocol)

This protocol provides a general framework for screening UCH-L1 inhibitors. As with USP5, optimization is recommended.

1. Reagents and Buffers:

-

Assay Buffer: A suitable buffer could be 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, and 0.01% Triton X-100.

-

UCH-L1: Recombinant, purified enzyme.

-

This compound: Fluorogenic substrate.

-

Test Compounds: Library of small molecules dissolved in DMSO.

-

Known Inhibitor (Optional Control): e.g., LDN-57444.

2. Assay Procedure (384-well plate format):

-

Compound Dispensing: Add test compounds to the assay plate.

-

Enzyme Addition: Add UCH-L1 solution in assay buffer to each well.

-

Incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes.

-

Substrate Addition: Initiate the reaction by adding this compound solution in assay buffer to a final concentration of 20-100 µM.[11][12]

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) kinetically for 30-60 minutes.

3. Data Analysis:

-

Follow the same data analysis procedure as described for the SARS-CoV-2 PLpro assay.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound with its target enzymes.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Km (µM) | Vmax (RFU/sec) | kcat/Km (M⁻¹s⁻¹) | Source |

| SARS-CoV-2 PLpro | 203 | 9661 | - | [3] |

| MERS-CoV PLpro | 284 | 9487 | - | [3] |

| Isopeptidase T (USP5) | - | - | 95 | [13] |

Note: Vmax values are instrument-dependent and should be considered relative.

Table 2: IC₅₀ Values of Known Inhibitors

| Enzyme | Inhibitor | IC₅₀ (µM) | Assay Conditions | Source |

| SARS-CoV-2 PLpro | GRL0617 | 3.38 | Z-RLRGG-AMC as substrate | [14] |

| SARS-CoV-2 PLpro | Jun9-13-7 | 7.29 ± 1.03 | FRET-based assay | [14] |

| SARS-CoV-2 PLpro | Jun9-13-9 | 6.67 ± 0.05 | FRET-based assay | [14] |

| SARS-CoV-2 PLpro | Anacardic Acid | 3.8 ± 0.1 | FRET-based assay | [2] |

| UCH-L1 | Compound 1 | 0.67 | - | [14] |

| UCH-L1 | Compound 34 | 7.7 | - | [15] |

| UCH-L1 | IMP-1710 | 0.038 | 30 min preincubation | [16] |

| UCH-L1 | LDN-57444 | 0.88 | Reversible inhibitor | [16] |

| USP5 | Compound 64 | 26 | In vitro catalytic assay | [17] |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of compounds or buffer components. | Run compound interference controls. Use high-quality reagents and plates. |

| Low signal-to-background ratio | Insufficient enzyme activity or substrate concentration. | Optimize enzyme and substrate concentrations. Check enzyme activity with a positive control substrate. |

| High well-to-well variability | Pipetting errors, bubbles in wells, non-homogenous mixing. | Use automated liquid handlers. Centrifuge plates after reagent addition. Ensure proper mixing. |

| Time-dependent inhibition | Irreversible or slow-binding inhibitors. | Vary the pre-incubation time of the enzyme and inhibitor. |

Conclusion

This compound is a robust and versatile fluorogenic substrate for monitoring the activity of several key enzymes involved in viral replication and cellular signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish reliable and efficient high-throughput screening assays for the discovery of novel therapeutic agents targeting SARS-CoV-2 PLpro, USP5, and UCH-L1. Careful optimization of assay conditions and appropriate controls are essential for generating high-quality, reproducible data.

References

- 1. ubpbio.com [ubpbio.com]

- 2. embopress.org [embopress.org]

- 3. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. proteopedia.org [proteopedia.org]

- 5. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of the Deubiquitinating Enzyme USP5 Causes the Accumulation of Unanchored Polyubiquitin and the Activation of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The deubiquitinating enzyme USP5 promotes pancreatic cancer via modulating cell cycle regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ubiquitin C‑terminal hydrolase‑L1: A new cancer marker and therapeutic target with dual effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. ubpbio.com [ubpbio.com]

- 13. shop.bachem.com [shop.bachem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Application Notes: Z-Arg-Leu-Arg-Gly-Gly-AMC Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Leu-Arg-Gly-Gly-AMC is a sensitive fluorogenic substrate designed for the detection and quantification of deubiquitinating enzymes (DUBs), particularly Isopeptidase T (USP5) and other ubiquitin C-terminal hydrolases (UCHs).[1][2][3] It is also utilized as a substrate for the papain-like protease (PLpro) of SARS-CoV.[4] The peptide sequence Arg-Leu-Arg-Gly-Gly is derived from the C-terminus of ubiquitin. Upon enzymatic cleavage of the amide bond between the glycine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be measured to determine enzyme activity and is a valuable tool for high-throughput screening of enzyme inhibitors and for detailed mechanistic studies.[1]

The utility of this substrate is rooted in its application to the Ubiquitin-Proteasome Pathway (UPP). The UPP is a critical cellular process in eukaryotes responsible for the degradation of the majority of short-lived proteins, thereby regulating essential cellular functions such as cell cycle progression, DNA damage response, and apoptosis.[5][6][7] DUBs, the enzymes that this compound is designed to assay, are key regulators of this pathway, reversing the process of ubiquitination and rescuing proteins from degradation.[5][8]

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₄₀H₅₆N₁₂O₉ | [3] |

| Molecular Weight | 848.9 Da | [3][9] |

| Excitation Wavelength | 340-380 nm | [2][3][9][10][11] |

| Emission Wavelength | 440-460 nm | [2][3][9][10][11] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [3][9] |

| Solubility in DMSO | Up to 20 mM | [3] |

| Typical Assay Concentration | 10 - 100 µM | [2][3][10] |

| Storage (Powder) | -20°C, protected from light | [3][10] |

| Storage (Stock Solution) | -20°C (1 month) or -80°C (6 months) | [4] |

Signaling Pathway

The substrate this compound is instrumental in studying the Ubiquitin-Proteasome Pathway. Deubiquitinating enzymes (DUBs) cleave ubiquitin from target proteins, opposing the action of E3 ligases and preventing degradation by the proteasome. This process is crucial for maintaining cellular homeostasis.[5][8][12]

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a concentrated stock solution of this compound, which can be diluted for use in various enzyme activity assays.

-

Reagent Handling: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[3]

-

Reconstitution: To prepare a 10 mM stock solution, reconstitute the substrate in high-quality, anhydrous DMSO. The required volume of DMSO can be calculated based on the amount of substrate in the vial.

-

Example: For 1 mg of substrate (MW = 848.9 g/mol ), add 117.8 µL of DMSO.

-

-

Solubilization: Vortex the solution thoroughly for 1-2 minutes until the substrate is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3] Store the aliquots protected from light at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: General Deubiquitinating Enzyme (DUB) Activity Assay

This protocol provides a general workflow for measuring the activity of a DUB (e.g., purified USP5 or a cell lysate containing DUBs) using the prepared this compound stock solution in a 96-well plate format.

-

Assay Buffer Preparation: Prepare a suitable assay buffer. A common buffer for DUB assays is 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, and 5 mM DTT. The optimal buffer composition may vary depending on the specific enzyme.

-

Reagent Preparation:

-

Substrate Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in the assay buffer to the desired final concentration. A typical starting point is a 2X working solution (e.g., 100 µM for a 50 µM final concentration). Protect this solution from light.

-

Enzyme Preparation: Prepare your enzyme source. This could be a purified recombinant DUB diluted in assay buffer or a cell lysate prepared using a non-denaturing lysis buffer. Keep the enzyme on ice.

-

Controls:

-

Negative Control (No Enzyme): Wells containing only assay buffer and the substrate working solution.

-

Inhibitor Control: Wells containing the enzyme, a known DUB inhibitor, and the substrate working solution.

-

Positive Control: Wells containing a known active DUB enzyme and the substrate.

-

-

-

Assay Procedure:

-

Pipette 50 µL of the enzyme preparation (or buffer/inhibitor for controls) into the wells of a black, clear-bottom 96-well plate.

-

Initiate the reaction by adding 50 µL of the 2X substrate working solution to each well. Mix gently by pipetting or shaking the plate for 10-15 seconds. The final volume in each well will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate into a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.

-

-

Data Analysis:

-

Determine the rate of reaction (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Subtract the rate of the negative control from all other readings to account for background substrate hydrolysis.

-

Enzyme activity can be expressed as the rate of change in relative fluorescence units (RFU) per minute. To quantify the amount of AMC produced, a standard curve can be generated using known concentrations of free AMC.

-

Experimental Workflow Diagram

Caption: General workflow for a DUB enzyme activity assay.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. ubpbio.com [ubpbio.com]

- 3. ubpbio.com [ubpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ubiquitin-Proteasome Pathway - Creative Biolabs [creativebiolabs.net]

- 9. caymanchem.com [caymanchem.com]

- 10. adipogen.com [adipogen.com]

- 11. caymanchem.com [caymanchem.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

Application Notes and Protocols for Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a highly sensitive fluorogenic peptide substrate used for the detection and characterization of various deubiquitinating enzymes (DUBs) and viral proteases. The pentapeptide sequence, Arg-Leu-Arg-Gly-Gly, mimics the C-terminal sequence of ubiquitin, making it a specific substrate for enzymes that recognize and cleave this motif. Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence can be monitored in real-time to determine enzyme activity.

This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, including recommended working concentrations, buffer conditions, and kinetic analysis.

Substrate Properties and Handling

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Property | Value |

| Synonyms | Z-RLRGG-AMC |

| Molecular Formula | C40H56N12O9 |

| Molecular Weight | 848.95 g/mol |

| Excitation Wavelength | 340-380 nm[1] |

| Emission Wavelength | 440-460 nm[1] |

| Appearance | Solid lyophilized powder[1] |

| Solubility | Soluble in DMSO and 10% acetic acid[1][2] |

| Storage | Store lyophilized powder at -20°C. Protect from light and moisture. Stock solutions in DMSO can be stored at -20°C or -80°C; avoid repeated freeze-thaw cycles.[2][3] |

Target Enzymes and Working Concentrations

This compound is a versatile substrate for a range of enzymes. The optimal working concentration can vary depending on the specific enzyme and assay conditions.

| Target Enzyme | Enzyme Family | Typical Working Concentration |

| Ubiquitin C-terminal Hydrolases (e.g., UCH-L1, UCH-L3)[1][4] | Deubiquitinating Enzyme | 10 - 100 µM[1][4] |

| Isopeptidase T (USP5)[4] | Deubiquitinating Enzyme | 20 - 100 µM[4] |

| SARS-CoV Papain-like Protease (PLpro)[2][3] | Viral Cysteine Protease | 10 - 50 µM |

Kinetic Parameters

The following table summarizes a reported kinetic parameter for the cleavage of this compound by a specific deubiquitinating enzyme.

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

| Isopeptidase T (IPaseT) | 95[5][6] |

Signaling Pathways and Enzyme Function

The target enzymes of this compound are involved in critical cellular and pathological processes.

Ubiquitin-Proteasome System

Ubiquitin C-terminal hydrolases (UCHs) and Isopeptidase T are key regulators of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for protein degradation in eukaryotic cells, controlling the levels of numerous regulatory proteins involved in signal transduction, cell cycle progression, and apoptosis. DUBs, including UCHs, reverse the process of ubiquitination, thereby rescuing proteins from degradation or modulating their activity.

References

Application Notes and Protocols for Measuring Deubiquitinase (DUB) Activity with Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinases (DUBs) are a large family of proteases that play a crucial role in cellular processes by removing ubiquitin from substrate proteins, thereby regulating protein degradation, signaling pathways, and genome integrity. The dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.

This document provides a detailed protocol for measuring DUB activity using the fluorogenic substrate Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC). This peptide sequence mimics the C-terminus of ubiquitin, and its cleavage by specific DUBs, such as isopeptidase T (USP5) and certain ubiquitin C-terminal hydrolases (UCHs), results in the release of the fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a quantitative measure of enzyme activity.[1][2]

Principle of the Assay

The Z-RLRGG-AMC substrate is a non-fluorescent molecule. In the presence of a DUB that recognizes the RLRGG motif, the amide bond between the glycine and the AMC moiety is hydrolyzed. This cleavage releases free AMC, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the DUB activity. The fluorescence of the released AMC can be monitored using a fluorescence plate reader with excitation and emission wavelengths of approximately 340-360 nm and 440-460 nm, respectively.[2]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the principle of the DUB activity assay using Z-RLRGG-AMC.

References

Application Notes and Protocols for SARS-CoV PLpro Inhibitor Assay Using Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV papain-like protease (PLpro) is a crucial enzyme for viral replication and a key antagonist of the host's innate immune response, making it an attractive target for the development of antiviral therapeutics.[1][2][3] PLpro is responsible for the cleavage of the viral polyprotein to release non-structural proteins 1, 2, and 3, which are essential for forming the viral replication-transcription complex.[3][4][5] Furthermore, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's antiviral signaling pathways.[1][5] This document provides detailed application notes and protocols for a fluorescence-based inhibitor assay of SARS-CoV PLpro using the fluorogenic substrate Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC).

The assay relies on the principle that the cleavage of the 7-amino-4-methylcoumarin (AMC) group from the C-terminus of the Z-RLRGG-AMC peptide substrate by PLpro results in a significant increase in fluorescence intensity.[2][4][6][7][8] This "turn-on" fluorescent signal is directly proportional to the enzymatic activity of PLpro, allowing for the quantitative measurement of inhibitor potency.

Data Presentation

Table 1: Optimal Conditions for SARS-CoV-2 PLpro Enzymatic Assay

| Parameter | Optimal Condition | Source |

| pH | 6.5 | [9] |

| Temperature | 30 °C | [9] |

| Buffer | 50 mM MES | [9] |

| NaCl | 100 mM | [9] |

| EDTA | 0.5 mM | [9] |

| DTT | 5 mM | [9] |

| BSA | 0.1 mg/ml | [9] |

| DMSO | < 1.0% | [9] |

Table 2: Reagent Concentrations for PLpro Inhibitor Assay

| Reagent | Concentration | Source |

| SARS-CoV-2 PLpro | 50 nM | [4] |

| SARS-CoV-2 PLpro | 0.2 µmol/L | [10] |

| His-SUMO SARS-CoV-2 PLpro | 0.15 µM | [11] |

| Z-RLRGG-AMC Substrate | 100 µM | [4] |

| Z-RLRGG-AMC Substrate | 20–100 µmol/L | [10] |

| Z-RLRGG-AMC Substrate | 25 µM | [11] |

Table 3: IC50 Values of Identified SARS-CoV-2 PLpro Inhibitors

| Inhibitor | IC50 (µM) | Source |

| YM155 | Not specified, potent inhibitor | [10] |

| Cryptotanshinone | Not specified, potent inhibitor | [10] |

| Tanshinone I | Not specified, potent inhibitor | [10] |

| GRL0617 | Not specified, potent inhibitor | [10] |

| Anacardic acid | 24.26 ± 0.4 | [12] |

| Jun9-72-2 | < 1 | [13][14] |

| Jun9-75-4 | < 1 | [13][14] |

| Sitagliptin | Not specified, inhibits PLpro | [15] |

| Daclatasvir | Not specified, inhibits PLpro | [15] |

Experimental Protocols

Materials and Reagents

-

Recombinant SARS-CoV PLpro

-

This compound substrate (e.g., from MedChemExpress or Genscript)[4][16]

-

Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100[4] (Alternatively, 50 mM MES pH 6.5, 100 mM NaCl, 0.5 mM EDTA, 5 mM DTT, 0.1 mg/ml BSA[9])

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Positive control inhibitor (e.g., GRL0617)[17]

-

Fluorescent microplate reader with excitation at ~340-360 nm and emission at ~460 nm[4][10][11][17]

Experimental Procedure

-

Reagent Preparation:

-

Prepare the assay buffer and store it at 4°C.

-

Prepare a stock solution of Z-RLRGG-AMC in DMSO.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.

-

-

Assay Protocol (384-well plate format): [4]

-

Add 25 µL of SARS-CoV PLpro (at a final concentration of 50 nM) in assay buffer to each well of a 384-well plate.

-

Add the test compounds or control inhibitor to the wells. The final concentration of DMSO should be kept below 1%.

-

Incubate the plate at 37°C for 30 minutes.[4]

-

Initiate the enzymatic reaction by adding 25 µL of the Z-RLRGG-AMC substrate (at a final concentration of 100 µM) in assay buffer to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every 2 minutes for 10 minutes) using a microplate reader at 37°C.[4]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the control wells (enzyme + substrate + DMSO, representing 100% activity) and blank wells (substrate only, representing 0% activity).

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualization

References

- 1. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. journals.asm.org [journals.asm.org]

- 4. reframeDB [reframedb.org]

- 5. SARS-CoV-2 enzyme Papain-like - Proteopedia, life in 3D [proteopedia.org]

- 6. medrxiv.org [medrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating Stability and Activity of SARS-CoV-2 PLpro for High-throughput Screening of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. High-Throughput Screening for Drugs That Inhibit Papain-Like Protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scienceopen.com [scienceopen.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Cell-Based Assays with Z-Arg-Leu-Arg-Gly-Gly-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a highly specific fluorogenic substrate for monitoring the activity of deubiquitinating enzymes (DUBs), particularly isopeptidase T (USP5) and other ubiquitin C-terminal hydrolases (UCHs).[1][2][3] This pentapeptide sequence mimics the C-terminus of ubiquitin.[3][4] In its intact form, the 7-amino-4-methylcoumarin (AMC) fluorophore is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal glycine and AMC, the free AMC molecule is released, resulting in a quantifiable increase in fluorescence.[5][6] This property makes Z-RLRGG-AMC an invaluable tool for the high-throughput screening of DUB inhibitors and for studying the role of these enzymes in various cellular processes.

Deubiquitinating enzymes are critical regulators of the ubiquitin-proteasome system (UPS), which governs protein degradation and signaling pathways that are fundamental to cellular homeostasis.[1][7] Dysregulation of DUB activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1][8] These application notes provide detailed protocols for utilizing Z-RLRGG-AMC in cell-based assays to measure DUB activity in cell lysates and for screening potential inhibitors.

Signaling Pathway and Mechanism of Action